Cas no 120686-08-0 (1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one)
![1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one structure](https://www.kuujia.com/scimg/cas/120686-08-0x500.png)
1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1,5,7,8-Tetrahydrospiro<1,3-dioxolane-2,6(2h)-quinolin>-2-one
- 1',5',7',8'-tetrahydrospiro[1,3-dioxolane-2,6'(2'H)-quinolin]-2'-one
- Spiro[1,3-dioxolane-2,6'(2'H)-quinolin]-2'-one, 1',5',7',8'-tetrahydro-
- 7,8-dihydro-1H-spiro[[1,3]dioxolane-2,6-quinolin]-2(5H)-one
- 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one
- 1',5',7',8'-tetrahydro-spiro[1,3-dioxolane-2,6'(2'h)-quinolin]-2'-one
- 7,8-Dihydrospiro[quinoline-6(5H),2'-[1,3]dioxolan]-2(1H)-one
- 2',5',7',8'-tetrahydro-1'H-spiro[1,3-dioxolane-2,6'-quinolin]-2'-one
- 7',8'-Dihydro-1'H-spiro[[1,3]dioxolane-2,6'-quinolin]-2'(5'H)-one
- W18026
- 7 inverted exclamation mark ,8 inverted exclamation mark -Dihydro-1 inverted exclamation mark H-spiro[[1,3]dioxolane-2,6 inverted exclamation mark -quinolin]-2 inverted exclamation mark (5 inverted exclamation mark H)-one
- AS-72808
- AKOS015898936
- SCHEMBL4121408
- MFCD17676260
- VEA68608
- SY280188
- 120686-08-0
- Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one
- SCHEMBL16800667
- 7'',8''-Dihydro-1''H-spiro[[1,3]dioxolane-2,6''-quinolin]-2''(5''H)-one
- CS-0059975
- Spiro[1,3-dioxolane-2,6/'(2/'H)-quinolin]-2/'-one, 1/',5/',7/',8/'-tetrahydro-
-
- MDL: MFCD17676260
- Inchi: 1S/C11H13NO3/c13-10-2-1-8-7-11(14-5-6-15-11)4-3-9(8)12-10/h1-2H,3-7H2,(H,12,13)
- InChI Key: LRJILKSBZWGQKL-UHFFFAOYSA-N
- SMILES: O1CCOC21CC1C=CC(NC=1CC2)=O
Computed Properties
- Exact Mass: 207.08954328g/mol
- Monoisotopic Mass: 207.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 47.6
1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D770385-10g |
Spiro[1,3-dioxolane-2,6'(2'H)-quinolin]-2'-one, 1',5',7',8'-tetrahydro- |
120686-08-0 | 95% | 10g |
$880 | 2024-06-07 | |
eNovation Chemicals LLC | D770385-1g |
Spiro[1,3-dioxolane-2,6'(2'H)-quinolin]-2'-one, 1',5',7',8'-tetrahydro- |
120686-08-0 | 95% | 1g |
$205 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130615-1g |
7',8'-Dihydro-1'H-spiro[[1,3]dioxolane-2,6'-quinolin]-2'(5'H)-one |
120686-08-0 | 98% | 1g |
¥6557.00 | 2024-08-09 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02879-5g |
1,5,7,8-tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one |
120686-08-0 | 95% | 5g |
$1809 | 2023-09-07 | |
Aaron | AR0096EV-1g |
Spiro[1,3-dioxolane-2,6'(2'H)-quinolin]-2'-one, 1',5',7',8'-tetrahydro- |
120686-08-0 | 98% | 1g |
$182.00 | 2023-12-16 | |
Aaron | AR0096EV-5g |
Spiro[1,3-dioxolane-2,6'(2'H)-quinolin]-2'-one, 1',5',7',8'-tetrahydro- |
120686-08-0 | 98% | 5g |
$530.00 | 2023-12-16 | |
1PlusChem | 1P00966J-100mg |
Spiro[1,3-dioxolane-2,6'(2'H)-quinolin]-2'-one, 1',5',7',8'-tetrahydro- |
120686-08-0 | 98% | 100mg |
$63.00 | 2023-12-26 | |
1PlusChem | 1P00966J-250mg |
Spiro[1,3-dioxolane-2,6'(2'H)-quinolin]-2'-one, 1',5',7',8'-tetrahydro- |
120686-08-0 | 98% | 250mg |
$98.00 | 2023-12-26 | |
eNovation Chemicals LLC | D770385-2g |
Spiro[1,3-dioxolane-2,6'(2'H)-quinolin]-2'-one, 1',5',7',8'-tetrahydro- |
120686-08-0 | 95% | 2g |
$355 | 2024-06-07 | |
A2B Chem LLC | AE27115-250mg |
Spiro[1,3-dioxolane-2,6'(2'H)-quinolin]-2'-one, 1',5',7',8'-tetrahydro- |
120686-08-0 | 98% | 250mg |
$100.00 | 2024-04-20 |
1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one Related Literature
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
Additional information on 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one
Introduction to 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one (CAS No: 120686-08-0)
1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one is a structurally intricate heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique spirocyclic framework and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 120686-08-0, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and medicinal chemistry. The spirocyclic arrangement in its molecular structure contributes to its distinct chemical and pharmacological characteristics, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one features a fused system comprising a quinoline ring and a dioxolan moiety, connected through a spiro carbon atom. This configuration creates a rigid yet flexible scaffold that can interact with biological targets in multiple ways. The presence of the dioxolan ring introduces additional functional groups that can be modified to enhance binding affinity or metabolic stability, which are critical factors in the development of effective pharmaceuticals.
In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit dual functionality and improved pharmacokinetic profiles. Studies have shown that such molecules can effectively cross biological membranes and exhibit high selectivity for certain biological pathways. The spiro[quinoline-6,2'-[1,3]dioxolan]-2-one core structure has been investigated for its potential applications in treating various diseases, including neurological disorders and infectious diseases. Its unique chemical properties make it an attractive scaffold for designing novel therapeutic agents with enhanced efficacy and reduced side effects.
One of the most compelling aspects of 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one is its versatility in medicinal chemistry. Researchers have explored various derivatives of this compound to optimize its pharmacological properties. For instance, modifications at the quinoline ring can alter electronic distributions and steric hindrance, while changes at the dioxolan moiety can influence solubility and bioavailability. These modifications have led to the discovery of several promising lead compounds that are being evaluated in preclinical studies.
The synthesis of 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one presents both challenges and opportunities for synthetic chemists. The spirocyclic nature of the molecule requires precise control over reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such complex structures efficiently. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in achieving the desired stereochemistry and regioselectivity.
Recent research has also highlighted the potential of 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one as a scaffold for developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and fewer off-target effects。 Preliminary studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases, making them promising candidates for further development.
The pharmacological profile of 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one is another area of active investigation. Researchers are exploring its potential as an antiviral agent、an anti-inflammatory agent、and even as a neuroprotective compound. The ability of this molecule to interact with multiple biological targets suggests that it may have broad therapeutic applications。 Additionally, its unique structure may offer advantages over existing drugs by providing better tissue penetration or reduced toxicity.
Computational modeling has played an increasingly important role in understanding the interactions between 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one and biological targets. Techniques such as molecular docking and quantum mechanics simulations have allowed researchers to predict binding affinities and optimize molecular structures before conducting experimental validation。 These computational approaches have significantly accelerated the drug discovery process by identifying promising candidates more efficiently。
The future prospects for 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1،3]dioxolan]-2-one are bright ,with ongoing research aimed at expanding its therapeutic applications. As our understanding of biological pathways continues to grow ,so does the potential for developing novel drugs based on this versatile scaffold。 Collaborative efforts between synthetic chemists、pharmacologists、and biologists will be essential in realizing these goals ,as each discipline brings unique expertise to the table。
In conclusion ,1,5،7،8-Tetrahydro- ound significant promise as a therapeutic agent due to its unique structural features 、potential biological activities 、and synthetic accessibility 。Further research is warranted to fully explore its therapeutic potential ,and it may soon emerge as a key player in the development of next-generation pharmaceuticals 。
120686-08-0 (1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one) Related Products
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)




